1-[(Dimethylphosphoryl)methyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17N2OP |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
1-(dimethylphosphorylmethyl)piperazine |
InChI |
InChI=1S/C7H17N2OP/c1-11(2,10)7-9-5-3-8-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
IYMUNSAIIAKDRC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CN1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dimethylphosphoryl Methyl Piperazine and Its Analogues
Direct Synthesis Strategies for 1-[(Dimethylphosphoryl)methyl]piperazine
Direct synthesis aims to construct the target molecule in a minimal number of steps, often by forming the crucial bond between the piperazine (B1678402) nitrogen and the methyl group of the dimethylphosphoryl moiety in a single key transformation.
A primary strategy for the direct synthesis of this compound is the nucleophilic substitution reaction between piperazine and a reactive dimethylphosphoryl precursor. This approach leverages the nucleophilicity of the secondary amine in the piperazine ring.
The most common precursor for this type of reaction is a halomethyl-dimethylphosphine oxide, such as (chloromethyl)dimethylphosphine oxide. This compound is a highly reactive liquid that serves as a key reagent for introducing the (dimethylphosphoryl)methyl group onto a nucleophile. The reaction proceeds via a standard N-alkylation mechanism.
The general reaction is as follows: Piperazine, acting as the nucleophile, attacks the electrophilic carbon of (chloromethyl)dimethylphosphine oxide. A base is typically added to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion. To favor mono-alkylation and prevent the formation of the 1,4-disubstituted by-product, an excess of piperazine can be used.
Table 1: Proposed Conditions for Direct Alkylation
| Parameter | Condition | Purpose |
| Piperazine | 2-10 equivalents | Favors mono-substitution |
| Precursor | (Chloromethyl)dimethylphosphine oxide | Electrophilic source of the (dimethylphosphoryl)methyl group |
| Base | Triethylamine or Potassium Carbonate | Acid scavenger |
| Solvent | Acetonitrile or Dichloromethane | Provides a suitable reaction medium |
| Temperature | Room Temperature to 50°C | To facilitate the reaction rate |
Further purification, typically through column chromatography or distillation, is required to isolate the desired this compound from the excess piperazine and any disubstituted by-product.
Multi-step syntheses offer greater control over the reaction, particularly in preventing undesired side products like the 1,4-disubstituted piperazine. This is often achieved by using a protecting group strategy. Continuous flow processes are also being explored for multi-step organic synthesis to improve efficiency and safety. lookchem.com
A common approach involves the use of a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). The synthesis can be outlined in two main steps:
Alkylation of Mono-protected Piperazine : N-Boc-piperazine is reacted with (chloromethyl)dimethylphosphine oxide under basic conditions. The bulky Boc protecting group ensures that the alkylation occurs only at the unprotected secondary amine, yielding 1-(tert-butoxycarbonyl)-4-[(dimethylphosphoryl)methyl]piperazine.
Deprotection : The Boc group is subsequently removed from the resulting intermediate. This is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane. This step yields the final product, this compound, as a salt, which can be neutralized to obtain the free base.
This multi-step approach, while longer, generally provides a cleaner reaction profile and higher yields of the desired mono-substituted product.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is becoming increasingly important in the synthesis of organophosphorus compounds to enhance sustainability. rsc.org Key challenges in traditional organophosphorus chemistry include the reliance on hazardous reagents like phosphorus trichloride (PCl₃) and the generation of toxic by-products. enamine.net
In the context of synthesizing this compound, several green chemistry strategies can be considered:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct alkylation, if optimized for high selectivity, can have a good atom economy.
Use of Less Hazardous Reagents : Avoiding highly toxic and reactive precursors in favor of safer alternatives. For instance, developing routes that bypass the use of chloromethylating agents by employing alcohols as alkylating reagents under catalytic conditions would be a greener approach. chemrxiv.org
Safer Solvents : Utilizing environmentally benign solvents or designing solvent-free reaction conditions. rsc.org Water can be an effective solvent for certain organophosphorus reactions. nih.gov
Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. For example, phase-transfer catalysts could be used in alkylation reactions to improve efficiency and reduce the need for harsh conditions.
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy use. nih.gov
Optimizing the synthesis of the target compound would involve exploring these principles, for example, by developing a catalytic process for the direct coupling of piperazine with a dimethylphosphine (B1204785) oxide precursor that does not require a halogenated intermediate.
Synthesis of Key Intermediates Bearing Phosphoryl and Piperazine Moieties
The synthesis of analogues of this compound often requires the preparation of various substituted intermediates. These include precursors containing the phosphoryl group and various piperazine-based amines.
(2-Aminophenyl)dimethylphosphine oxide is a key intermediate for creating analogues where the piperazine ring is replaced by or attached to an aromatic system. The synthesis of this compound is a well-established example of modern organophosphorus chemistry, often involving a palladium-catalyzed cross-coupling reaction. mdpi.com
A typical procedure involves the reaction of 2-iodoaniline with dimethylphosphine oxide.
Table 2: Synthesis of (2-Aminophenyl)dimethylphosphine Oxide
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |
| 2-Iodoaniline | Dimethylphosphine oxide | Pd(OAc)₂ / Xantphos | K₃PO₄ | DMF | 150°C | 80% |
The reaction couples the phosphorus atom of dimethylphosphine oxide directly to the aromatic ring. This method provides efficient access to arylphosphine oxides, which are valuable building blocks in medicinal chemistry.
A wide variety of piperazine-based amine precursors are required to synthesize a diverse range of analogues. The methods for preparing these precursors are extensive and can be tailored to introduce various substituents on either the nitrogen atoms or the carbon backbone of the piperazine ring.
Common synthetic strategies include:
N-Alkylation : This is the most straightforward method for introducing substituents on a piperazine nitrogen. It involves reacting a piperazine derivative with an alkyl halide or sulfonate. Reductive amination, which involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent, is another common N-alkylation technique.
Ring Formation : Substituted piperazines can be synthesized by constructing the ring itself. One method involves the cyclization of N,N'-disubstituted ethylenediamines with a two-carbon electrophile. Another modern approach is the palladium-catalyzed cyclization of a propargyl unit with a diamine component.
Functionalization of Pre-formed Rings : Chemical modifications can be made to an existing piperazine ring. For instance, recent advances have focused on the direct C-H functionalization of the piperazine backbone, allowing for the introduction of substituents at the carbon atoms of the ring.
These methods allow for the preparation of a vast library of piperazine precursors, which can then be used to synthesize a wide array of analogues of this compound.
Control and Analysis of Reaction Byproducts and Impurities (e.g., related to oxidation)
The control and analysis of byproducts and impurities are critical for ensuring the quality and purity of this compound. Impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. Given the structural similarity of the dimethylphosphoryl moiety to functionalities present in complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib, the analysis of its synthesis provides valuable insights into potential byproducts. acs.orgacs.org
During the synthesis of molecules containing a (dimethylphosphoryl)phenyl group, several process-related impurities have been identified. These impurities serve as relevant examples for the types of byproducts that could occur in the synthesis of this compound. acs.orgkoreascience.kr
Oxidation-Related Impurities: The amine functionalities in both the piperazine ring and potential precursors are susceptible to oxidation. For instance, in related syntheses, an aniline precursor to the phosphoryl moiety was observed to oxidize, leading to the formation of a urea-type impurity, specifically 1,3-bis(2-(dimethylphosphoryl)phenyl) urea (Impurity A). acs.orgkoreascience.kr This suggests that the piperazine nitrogens or any amine-containing precursors in the synthesis of this compound could be susceptible to similar oxidative coupling, especially if exposed to air at elevated temperatures. Control strategies for such impurities include inerting the reaction vessel with nitrogen or argon to prevent oxidation. acs.org
Byproducts from Side Reactions and Degradation: Acid-catalyzed decomposition is another potential source of impurities. In the synthesis of Brigatinib, an intermediate was found to decompose in the presence of hydrochloric acid, leading to cleavage of the molecule. acs.orgnih.gov The use of alternative acids can mitigate the formation of such degradation products. acs.org Furthermore, impurities can be carried over from starting materials; for example, a fluorinated aniline impurity (4-fluoro-2-methoxyaniline) was identified, arising from a precursor in a multi-step synthesis. acs.org This highlights the importance of stringent quality control for all starting materials and intermediates.
Analytical Control: A robust analytical methodology is essential for the detection and quantification of these impurities. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. koreascience.kr For piperazine and its simple derivatives, which may lack a strong UV chromophore, derivatization is often employed to allow for sensitive detection. researchgate.net Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the secondary amine of the piperazine ring to form a UV-active derivative, enabling quantification at parts-per-million (ppm) levels. Gas chromatography (GC) is another effective method for analyzing volatile piperazine-related impurities.
Table 1: Potential Impurities and Control Strategies in Syntheses Related to this compound
| Impurity Type | Example | Potential Source | Control Strategy | Analytical Method |
|---|---|---|---|---|
| Oxidation Byproduct | Urea Dimer | Oxidation of amine precursors acs.orgkoreascience.kr | Inert atmosphere (e.g., nitrogen sparging) during reaction acs.org | HPLC koreascience.kr |
| Degradation Product | Cleavage Products | Acid-catalyzed decomposition of intermediates acs.org | Selection of appropriate acid and control of temperature acs.org | HPLC koreascience.kr |
| Starting Material Carryover | e.g., Unreacted Precursors | Incomplete reaction or impure starting materials acs.org | Purification of starting materials and intermediates; optimization of reaction conditions | HPLC, GC koreascience.kr |
| Solvent-Derived Impurity | e.g., Byproducts from DMF | Pyrolysis of high-boiling point solvents like dimethylformamide (DMF) nih.gov | Replacement of the solvent with a more stable alternative acs.org | HPLC koreascience.kr |
Derivatization Strategies for Structural Modification
Derivatization of this compound is a key strategy for creating analogues with tailored physicochemical properties and biological activities. The molecule offers three primary sites for modification: the unsubstituted nitrogen atom of the piperazine ring, the dimethylphosphoryl group, and the methylene linker connecting these two moieties.
Modification at the Piperazine Nitrogen Atoms
The most accessible site for derivatization is the secondary amine at the N-4 position of the piperazine ring. This nitrogen can be functionalized through a variety of well-established chemical transformations. The bifunctional nature of the piperazine core makes it an excellent linker for connecting the dimethylphosphoryl group to other molecular fragments. nih.govnih.gov
N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a versatile method for introducing a wide range of substituents onto the piperazine nitrogen. researchgate.net
N-Arylation: The introduction of aryl or heteroaryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of a diverse library of N-aryl derivatives.
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This modification can be used to introduce carbonyl-containing functionalities and can alter the basicity and hydrogen-bonding capabilities of the molecule. nih.gov
Table 2: Derivatization Strategies for the Piperazine N-4 Atom
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br), Base | N-Alkyl |
| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR'), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl |
| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Base | N-Aryl |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl (Amide) |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-Sulfonyl (Sulfonamide) |
Functionalization of the Dimethylphosphoryl Moiety
The dimethylphosphoryl group (P(O)Me₂) is characterized by a highly stable, polar P=O bond. wikipedia.org This stability limits the options for direct functionalization compared to the piperazine ring. However, specific transformations are possible.
The most significant modification is the deoxygenation of the phosphine (B1218219) oxide to the corresponding tertiary phosphine. This reduction transforms the phosphoryl group from a strong hydrogen bond acceptor into a potential ligand for transition metals. bldpharm.com This reaction can be accomplished using various reducing agents, with silanes such as trichlorosilane (HSiCl₃) and hexachlorodisilane (Si₂Cl₆) being particularly effective. wikipedia.org
Cleavage of the phosphorus-carbon (P-C) bonds is also possible but requires harsh conditions, such as treatment with metallic sodium, and typically leads to the degradation of the moiety. acs.org Therefore, such methods are less suitable for generating functional analogues. Transformations involving the methyl groups attached to the phosphorus atom are generally difficult due to the strength of the P-C bond.
Linker Region Modifications
The linker region in this compound consists of a single methylene (-CH₂) group. Modifying this linker can influence the spatial relationship between the piperazine ring and the phosphoryl group, which can in turn affect the molecule's properties.
The most practical approach to linker modification is not through the direct functionalization of the existing methylene group but by designing syntheses that incorporate different linkers from the outset. For example, analogues with longer alkyl chains (e.g., ethyl, propyl) can be synthesized by using precursors such as (2-chloroethyl)dimethylphosphine oxide or (3-chloropropyl)dimethylphosphine oxide in the initial reaction with piperazine.
Direct C-H functionalization of the carbon atoms within the piperazine ring (at the α-position to the nitrogen atoms) is a known strategy for modifying the heterocyclic core itself. mdpi.combeilstein-journals.org These methods, which include photoredox catalysis and asymmetric lithiation, represent a different approach to skeletal modification but are distinct from altering the length or composition of the external linker chain. mdpi.comacs.org
Structural Analysis of this compound Remains Undocumented in Publicly Accessible Research
A thorough and targeted search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite searching for information related to its structural elucidation and conformational analysis, no specific research findings were located for the requisite spectroscopic and crystallographic characterization.
Efforts to retrieve data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography for this compound did not yield any specific experimental results. Consequently, a detailed discussion on its spectroscopic signature, solid-state structure, conformational preferences, and hydrogen bonding patterns, as outlined in the requested structure, cannot be provided at this time.
The search included queries for the compound by its chemical name and its CAS Registry Number (86595-65-7) in conjunction with key analytical techniques. The absence of published papers or database entries containing this specific information prevents the generation of a scientifically accurate article on its structural and conformational properties. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the detailed chemical and structural characteristics of this compound.
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.net
For 1-[(Dimethylphosphoryl)methyl]piperazine, the piperazine (B1678402) ring can exist in different conformations, primarily the chair and boat forms, with the chair conformation being more stable. muni.cz MD simulations can be used to sample these conformational states and determine their relative populations. Furthermore, the simulation can reveal the flexibility of the (dimethylphosphoryl)methyl side chain and how its orientation changes over time. Such simulations are crucial for understanding how the molecule might adapt its shape to interact with other molecules or biological targets. mdpi.com
Prediction of Molecular Interactions and Binding Affinities
Understanding how this compound interacts with other molecules is key to predicting its chemical and biological behavior. Computational methods can predict the nature and strength of these interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
The molecular electrostatic potential (MEP) map, which can be calculated using DFT, is a valuable tool for this purpose. mdpi.com The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-[(Dimethylphosphoryl]methyl]piperazine, the nitrogen atoms of the piperazine ring and the oxygen atom of the phosphoryl group are expected to be electron-rich regions, capable of acting as hydrogen bond acceptors. This information is critical for predicting how the molecule will orient itself when approaching a binding partner.
pKa Prediction and Protonation State Analysis of Piperazine-Containing Systems
The basicity of the nitrogen atoms in the piperazine ring is a defining characteristic of this class of compounds. The pKa value indicates the tendency of a compound to accept or donate a proton. For piperazine and its derivatives, there are typically two pKa values corresponding to the two nitrogen atoms. uregina.ca
Computational methods can predict pKa values, providing crucial information about the protonation state of this compound at a given pH. The substituent on the nitrogen atom significantly influences the pKa. For instance, the addition of alkyl groups to piperazine affects its basicity. uregina.casemanticscholar.org The (dimethylphosphoryl)methyl group, with its polar P=O bond, is expected to influence the electron density on the adjacent nitrogen atom, thereby affecting its pKa value compared to a simple alkyl substituent like in 1-methylpiperazine. Analyzing the protonation states is essential as it governs the molecule's solubility, charge, and ability to form ionic interactions.
| Compound | pKa1 | pKa2 |
|---|---|---|
| Piperazine | 9.73 | 5.33 |
| 1-Methylpiperazine | 9.09 | 4.77 |
| 1-Ethylpiperazine | 9.19 | 4.88 |
| 1,4-Dimethylpiperazine | 8.51 | 4.25 |
Data sourced from Khalili et al. (2009). uregina.casemanticscholar.org
Theoretical Yield Calculations and Reaction Pathway Modeling
Theoretical yield is the maximum amount of product that can be formed from given amounts of reactants in a chemical reaction, assuming 100% efficiency. omnicalculator.com It is not a computational chemistry simulation but a fundamental stoichiometric calculation crucial for planning and evaluating a chemical synthesis.
The calculation involves these steps:
Write and balance the chemical equation for the synthesis.
Determine the molar mass of each reactant and the desired product.
Convert the mass of each reactant to moles.
Identify the limiting reactant by comparing the mole ratio of reactants to the stoichiometric ratio in the balanced equation.
Use the moles of the limiting reactant and the stoichiometry of the reaction to calculate the maximum number of moles of product that can be formed.
Convert the moles of product to mass to find the theoretical yield. omnicalculator.com
For the synthesis of this compound, one possible pathway could involve the reaction of piperazine with a suitable (dimethylphosphoryl)methylating agent. By knowing the starting amounts of the reactants, the theoretical yield can be calculated, providing a benchmark against which the actual experimental yield is measured to determine the reaction's percent yield.
| Step | Description | Example Value |
|---|---|---|
| 1 | Mass of Limiting Reactant (e.g., Piperazine) | 10.0 g |
| 2 | Molar Mass of Limiting Reactant | 86.14 g/mol |
| 3 | Moles of Limiting Reactant (1 ÷ 2) | 0.116 mol |
| 4 | Molar Ratio (Product:Reactant, assuming 1:1) | 1:1 |
| 5 | Moles of Product (3 × 4) | 0.116 mol |
| 6 | Molar Mass of Product (C7H17N2O3P) | 220.19 g/mol |
| 7 | Theoretical Yield (g) (5 × 6) | 25.54 g |
Reactivity and Mechanistic Studies of 1 Dimethylphosphoryl Methyl Piperazine
Nucleophilic and Basic Properties of the Piperazine (B1678402) Nitrogen
The piperazine ring contains two nitrogen atoms, each with a lone pair of electrons, rendering them both basic and nucleophilic. However, in 1-[(Dimethylphosphoryl)methyl]piperazine, the two nitrogen atoms are in different chemical environments. One nitrogen is substituted with a methyl group, and the other is attached to a dimethylphosphorylmethyl group. This substitution pattern influences their respective basicities and nucleophilicities.
The basicity of amines is a measure of their ability to accept a proton, and it is quantified by the pKa of their conjugate acids. For piperazine itself, there are two pKa values corresponding to the two protonation steps. The first pKa is typically around 9.73, and the second is around 5.35. nih.gov The substitution on the nitrogen atoms in this compound is expected to alter these values. Alkyl substitution on a piperazine nitrogen generally decreases the basicity. For instance, the pKa of 1-methylpiperazine is lower than that of piperazine. uregina.ca This is attributed to steric hindrance and electronic effects of the alkyl group.
The dimethylphosphorylmethyl group is expected to be electron-withdrawing, which would further decrease the basicity of the nitrogen to which it is attached compared to a simple alkyl substituent. Electron-withdrawing groups reduce the electron density on the nitrogen atom, making its lone pair less available for protonation. masterorganicchemistry.com Therefore, the N-4 nitrogen (with the methyl group) is expected to be more basic than the N-1 nitrogen (with the dimethylphosphorylmethyl group).
The nucleophilicity of the piperazine nitrogens follows a similar trend to their basicity. The nitrogen with the higher electron density and less steric hindrance will be the more potent nucleophile. Consequently, the N-4 nitrogen is anticipated to be the primary site of nucleophilic attack in reactions with electrophiles. Piperazine and its derivatives are known to participate in various nucleophilic substitution reactions. researchgate.net
Table 1: pKa Values of Piperazine and Related N-Substituted Derivatives
| Compound | pKa1 | pKa2 | Reference |
| Piperazine | 9.73 | 5.35 | uregina.ca |
| 1-Methylpiperazine | 9.22 | 4.79 | uregina.ca |
| 1-Ethylpiperazine | 9.25 | 4.88 | uregina.ca |
| 1,4-Dimethylpiperazine | 8.35 | 4.25 | uregina.ca |
This table presents experimentally determined pKa values for piperazine and some of its N-alkylated derivatives to illustrate the effect of substitution on basicity. Data for this compound is not available.
Reactivity of the Dimethylphosphoryl Group
The dimethylphosphoryl group, -P(O)(OCH3)2, introduces a phosphorus center that is susceptible to nucleophilic attack. The phosphorus-carbon (P-C) bond and the phosphorus-oxygen (P=O) bond are the key reactive sites within this moiety.
The P=O bond is highly polar, with the oxygen atom being electron-rich and the phosphorus atom being electron-deficient. This polarity makes the phosphoryl group a good hydrogen bond acceptor. The phosphorus atom is electrophilic and can be attacked by nucleophiles. Hydrolysis of the phosphonate ester is a common reaction, typically proceeding through a nucleophilic substitution at the phosphorus center. nih.gov This reaction can be catalyzed by either acid or base. Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic. Under basic conditions, a hydroxide ion directly attacks the phosphorus atom. The hydrolysis of aminomethylphosphonates has been studied, and the stability of the P-C bond can be influenced by the nature of the amine. orientjchem.org
The P-C bond in α-aminophosphonates can also be cleaved under certain conditions, although it is generally more stable than the P-O-C linkage in phosphate (B84403) esters. The mechanism of P-C bond cleavage can be either associative or dissociative. researchgate.net
The reactivity of the dimethylphosphoryl group can also involve reactions of the methyl ester groups. These can undergo transesterification in the presence of other alcohols or hydrolysis to the corresponding phosphonic acid.
Table 2: General Reactivity of the Dimethylphosphoryl Group
| Reaction Type | Reagents/Conditions | Products | Notes |
| Hydrolysis (Acid-catalyzed) | H3O+ | Methylphosphonic acid, Methanol | Protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom. nih.gov |
| Hydrolysis (Base-catalyzed) | OH- | Methylphosphonic acid, Methanol | Direct nucleophilic attack of hydroxide on the phosphorus center. |
| Transesterification | R'OH, Catalyst | (Alkyl)(methyl)phosphonate, Methanol | Exchange of the methoxy group with another alkoxy group. |
| P-C Bond Cleavage | Harsh acidic or basic conditions | Phosphoric acid derivatives and amine derivatives | Generally requires more forcing conditions than hydrolysis of the ester. researchgate.net |
Reaction Kinetics and Thermodynamics
The kinetics of nucleophilic substitution reactions involving piperazine derivatives are influenced by the nucleophilicity of the nitrogen atom and the nature of the electrophile and leaving group. Studies on the reaction of piperazine with various electrophiles have shown that the reactions generally follow second-order kinetics. rsc.org The rate of reaction is dependent on the concentration of both the piperazine derivative and the electrophile.
The thermodynamics of the protonation of piperazine and its derivatives have been studied, providing information on the enthalpy (ΔH°) and entropy (ΔS°) of dissociation. uregina.ca These values provide insight into the energetic changes associated with the basicity of the piperazine nitrogens. For the dimethylphosphoryl group, the hydrolysis of phosphonate esters is typically an exergonic process, driven by the formation of the stable phosphonic acid and alcohol.
Table 3: Thermodynamic Quantities for the Dissociation of Piperazine in Aqueous Solution
| Dissociation | ΔH° (kJ·mol⁻¹) | ΔS° (kJ·(mol·K)⁻¹) | Reference |
| First Dissociation (pKa1) | 38.9 | -0.042 | uregina.ca |
| Second Dissociation (pKa2) | 26.0 | -0.042 | uregina.ca |
This table provides thermodynamic data for the protonation/deprotonation of the parent piperazine molecule, which serves as a baseline for understanding the thermodynamics of its derivatives.
Catalytic Mechanisms and Reaction Intermediates (if applicable as a catalyst or ligand)
Piperazine derivatives, due to their bidentate nature and the availability of lone pairs on the nitrogen atoms, can act as ligands in coordination chemistry and as organocatalysts. researchgate.net The presence of the dimethylphosphoryl group in this compound adds a potential phosphorus donor site, making it a potential N,P-ligand.
As a ligand, this compound could coordinate to metal centers through one or both nitrogen atoms and potentially through the phosphoryl oxygen. Such metal complexes could find applications in catalysis. For instance, piperazine-containing ligands have been used in transition metal-catalyzed cross-coupling reactions. researchgate.net The specific catalytic mechanism would depend on the metal and the reaction being catalyzed, but it would likely involve the coordination of reactants to the metal center, followed by transformation and release of the product.
In organocatalysis, the basic nitrogen atoms of the piperazine ring can act as a Brønsted base to deprotonate a substrate or as a Lewis base to activate a substrate. The chiral environment that can be created around the nitrogen atoms in substituted piperazines has been exploited in asymmetric catalysis. mdpi.com While there are no specific reports on the catalytic use of this compound, its structural features suggest potential applications in these areas. Reaction intermediates in such catalytic cycles would likely involve protonated or deprotonated forms of the catalyst or catalyst-substrate adducts.
Applications of 1 Dimethylphosphoryl Methyl Piperazine in Advanced Chemical Research
Ligand Design in Coordination Chemistry
The molecular architecture of 1-[(Dimethylphosphoryl)methyl]piperazine makes it an excellent candidate for ligand design in coordination chemistry. The presence of multiple potential donor atoms—the two nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the phosphoryl group—allows for various binding modes to metal centers. Piperazine and its derivatives are well-established ligands in the formation of coordination complexes and metal-organic frameworks (MOFs). nih.gov The introduction of the dimethylphosphorylmethyl group adds a hard oxygen donor site, creating a mixed-donor ligand with the potential for unique coordination properties and reactivity. Aminophosphine and aminophosphonate ligands are widely used, and this compound fits within the broader class of P,N-type ligands which are of great interest in catalysis and materials science. researchgate.net
The structure of this compound is particularly well-suited for chelation, the process of forming multiple bonds to a single metal ion. The arrangement of the phosphoryl oxygen and the adjacent piperazine ring nitrogen can form a stable five-membered chelate ring upon coordination to a metal center. Such chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to monodentate ligands.
Piperazine derivatives have been proven to be good ligands for forming metal complexes, acting as donors through their nitrogen atoms. biointerfaceresearch.com Similarly, phosphonate-bearing molecules are recognized as powerful chelators for a variety of metal ions, including trivalent metals used in radiopharmaceuticals. nih.gov The combination of these two functionalities suggests that this compound can act as a potent chelating agent. Studies on analogous aminophosphonic acids containing a piperazine unit have shown the formation of stable one- and two-dimensional coordination polymers with transition metals like copper(II) and cobalt(II). researchgate.net The binding affinity and selectivity of the ligand can be tuned by the pH of the medium, which affects the protonation state of the piperazine nitrogens. researchgate.net
| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms Involved | Analogous System Findings |
|---|---|---|---|
| Cu(II) | Square Planar, Octahedral | N (piperazine), O (phosphoryl) | Piperazine-phosphonates form 1D chains with Cu(II). researchgate.net |
| Co(II) | Tetrahedral, Octahedral | N (piperazine), O (phosphoryl) | Layered structures observed with Co(II) and piperazine-phosphonates. researchgate.net |
| Pd(II) | Square Planar | N (piperazine) | Bidentate N,N-coordination of piperazine derivatives to Pd(II) is common. researchgate.net |
| Zn(II) | Tetrahedral | N (piperazine), O (phosphoryl) | Piperazine-based ligands form stable complexes with Zn(II). biointerfaceresearch.com |
| La(III) | High Coordination (e.g., 8, 9) | O (phosphoryl) | Phosphonate chelators show strong binding to trivalent lanthanides. nih.gov |
Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of new chiral ligands and catalysts is a primary focus. While this compound itself is achiral, it serves as an excellent scaffold for the design of chiral catalysts. Chirality can be introduced by using enantiopure substituted piperazines, which can be synthesized from readily available chiral amino acids. clockss.orgresearchgate.net
A chiral version of this ligand could be employed in various metal-catalyzed asymmetric transformations. The phosphorus center, while not chiral in this specific molecule, is a key feature in many highly successful chiral ligands (e.g., DIOP, CHIRAPHOS). mdpi.com Furthermore, the phosphoryl group can act as a Lewis basic site or a hydrogen-bond acceptor, enabling bifunctional catalysis where the ligand not only coordinates to a metal but also interacts with the substrate. Chiral phosphoric acids are a major class of organocatalysts, and incorporating a phosphoryl group into a chiral piperazine framework could lead to a new class of Brønsted base or phase-transfer catalysts. nih.govnih.gov The synthesis of chiral N-phosphoryl aziridines using cobalt-based metalloradical catalysis highlights the utility of phosphoryl groups in directing asymmetric reactions. beilstein-journals.org
Role as a Chemical Intermediate in Complex Organic Synthesis
The piperazine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility. nih.govmdpi.com this compound, with its reactive secondary amine, is a valuable chemical intermediate for introducing the piperazine-phosphorylmethyl motif into larger, more complex molecules.
The un-substituted nitrogen atom at the 4-position of the piperazine ring is a potent nucleophile, allowing for a wide range of synthetic modifications. chemicalbook.commdpi.com Common transformations include:
N-Arylation: Using Buchwald-Hartwig or SNAr reactions to connect aryl or heteroaryl groups.
N-Alkylation: Reaction with alkyl halides or reductive amination to introduce alkyl substituents.
Acylation: Formation of amides by reacting with acyl chlorides or carboxylic acids (using coupling agents).
Michael Addition: Conjugate addition to α,β-unsaturated systems.
These reactions provide straightforward pathways to a vast library of derivatives for applications in drug discovery and materials science.
| Reaction Type | Reagents | Functional Group Introduced | Reference Application Area |
|---|---|---|---|
| N-Arylation (SNAr) | Activated (hetero)aryl halide, Base | Aryl or Heteroaryl | Pharmaceuticals (e.g., kinase inhibitors). mdpi.com |
| N-Alkylation | Alkyl halide, Base | Alkyl chain | Drug synthesis. nih.gov |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | Substituted Alkyl group | Chiral amine synthesis. clockss.org |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC, HOBt) | Acyl group | Multifunctional molecules, bioactives. researchgate.netnih.gov |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonyl group | Medicinal chemistry. ossila.com |
As a functionalized piperazine, this compound is an intrinsic building block for more elaborate heterocyclic systems. In medicinal chemistry, it is common to link different heterocyclic rings together to optimize binding to biological targets. nih.gov The secondary amine of this compound can serve as a reactive handle to attach other heterocycles, such as indoles, benzothiazines, or quinolines. nih.govnih.gov For instance, it can be used in multi-component reactions or in stepwise syntheses where the piperazine ring is annulated or fused to another ring system to create novel polycyclic scaffolds. The versatility of N-methylpiperazine as a precursor in the synthesis of drugs like Ofloxacin and Clozapine underscores the importance of such building blocks in constructing complex heterocyclic architectures. chemicalbook.comgoogle.com
Multifunctional molecules, which contain several distinct chemical features to interact with multiple biological targets or to impart a combination of physical properties, are at the forefront of modern chemical design. nih.gov this compound is an ideal starting point for such molecules. It provides:
A piperazine scaffold for structural rigidity and favorable pharmacokinetic properties.
A nucleophilic secondary amine for covalent attachment to other molecular fragments.
A dimethylphosphoryl group , which acts as a strong hydrogen bond acceptor and can improve aqueous solubility.
The value of the dimethylphosphine (B1204785) oxide moiety (a close relative of the dimethylphosphoryl group) is exemplified in the approved anaplastic lymphoma kinase (ALK) inhibitor drug, Brigatinib, where it serves as a critical hydrogen-bond acceptor. mdpi.com By using this compound as a core, chemists can systematically synthesize series of compounds, for example by coupling it with various carboxylic acids or aryl halides, to build libraries of multifunctional molecules for screening as potential therapeutics or functional materials. nih.govresearchgate.net
Applications in Material Science and Polymer Chemistry
While direct applications of this compound in material science are not widely reported, its structure suggests several potential uses. The presence of phosphorus can impart flame retardant properties to polymers. The bifunctional nature of the molecule (a reactive secondary amine) allows it to be incorporated into polymer backbones. For instance, it could be used as a monomer in polycondensation reactions with diacyl chlorides or diisocyanates to form novel polyamides or polyureas.
The resulting polymers would have pendant dimethylphosphorylmethyl groups along the chain, which could serve multiple purposes:
Improving thermal stability and flame retardancy.
Creating metal-chelating polymers. Such materials could be used for heavy metal sequestration from water or as solid-supported catalysts.
Modifying surface properties. The polar phosphoryl groups could enhance adhesion or alter the hydrophilicity of material surfaces.
Furthermore, N-methylpiperazine has been investigated for use in epoxy curing agents and in the generation of anion-exchange stationary phases for chromatography, suggesting that this functionalized analog could find similar utility in the creation of advanced functional materials. chemicalbook.comchemicalbook.com
Catalysis in Polymerization Processes (e.g., polyurethane foams)
While no studies directly report on the catalytic use of this compound, the broader class of piperazine derivatives is well-established in the field of polymerization, particularly for producing polyurethane foams. In polyurethane synthesis, tertiary amine catalysts are essential for modulating the rates of two competing primary reactions: the gelling reaction (isocyanate-polyol addition) and the blowing reaction (isocyanate-water addition). bdmaee.netnih.govgoogle.com Achieving a precise balance between these reactions is critical for dictating the foam's final physical properties, including its cell structure, density, and curing profile. bdmaee.netgreenamines.com
A related compound, N,N'-dimethylpiperazine (DMP), is recognized as an effective balanced amine catalyst in the production of both flexible and rigid polyurethane foams. greenamines.com The catalytic mechanism of such amines is understood to involve the formation of a complex with the polyol, which facilitates proton transfer and consequently lowers the activation energy for the subsequent reaction with the isocyanate group. nih.gov Research has shown that catalysts like DMP can enhance the flowability of the reacting mixture and promote the formation of an open-cell foam structure. greenamines.com Another derivative, 1,4-bis(3-dimethylaminopropyl)piperazine, is noted for its high catalytic activity toward the isocyanate-water reaction, making it an efficient blowing catalyst. google.com
Computational chemistry has further elucidated the role of nitrogen-based catalysts, including 1,4-dimethylpiperazine, confirming that they significantly lower the energy barrier for urethane (B1682113) formation compared to uncatalyzed systems. nih.govresearchgate.net
| Catalyst System | Application/Foam Type | Key Observations | Reference |
|---|---|---|---|
| N,N'-dimethylpiperazine (DMP) | Polyester-based foams | Used in a catalyst blend to produce finer, more uniform cells. | google.com |
| N,N'-dimethylpiperazine (DMP) | Flexible and rigid foams | Provides a good balance between the foam and gel reactions; promotes an open-cell structure. | greenamines.com |
| 1-Methyl-4-(2-dimethylaminoethyl)piperazine | Flexible and rigid foams | Combined with organic acid salts to formulate catalysts with delayed action properties. | google.com |
| 1,4-bis(3-dimethylaminopropyl)piperazine | Flexible foams | Demonstrates high activity for the isocyanate-water (blowing) reaction. | google.com |
Additives in Material Formulations
Specific research detailing the application of this compound as a functional additive in general material formulations is not present in the available scientific literature.
Preparation of Molecularly Imprinted Microspheres
Molecularly Imprinted Polymers (MIPs) are advanced synthetic materials engineered with bespoke recognition sites for a specific target molecule, known as the template. nih.govmdpi.com When these polymers are synthesized as uniform microspheres (MIMs), they offer significant advantages over traditional, irregularly shaped bulk polymers, enhancing their performance in applications such as selective solid-phase extraction and chemical sensing. nih.gov The synthesis process involves the co-polymerization of functional monomers and cross-linking agents around the template molecule. mdpi.com Subsequent removal of the template unveils cavities within the polymer matrix that are structurally and chemically complementary to the target. mdpi.com
Precipitation polymerization is a widely used and effective method for producing such monodisperse microspheres. nih.govmdpi.com Although extensive research has been dedicated to creating MIPs for a vast array of target molecules, including various organophosphorus compounds, no published studies were found that utilize this compound in any capacity—whether as a template, monomer, or other reagent—in the synthesis of MIMs. nih.govresearchgate.netresearchgate.netnih.gov Studies involving other organophosphate templates have highlighted that non-covalent interactions, such as hydrogen bonding and hydrophobic forces, are key to achieving effective molecular recognition. nih.govresearchgate.net
Generation of Anion-Exchange Stationary Phases
Anion-exchange chromatography is a powerful analytical technique for separating molecules based on their net negative charge. wikipedia.org This separation is achieved using a stationary phase, typically based on a silica (B1680970) support, that has been functionalized with permanently bound, positively charged groups. wikipedia.orgnih.gov These cationic sites electrostatically attract and retain anionic analytes from the mobile phase.
The fabrication of these stationary phases involves the chemical grafting of ligands bearing positive charges onto the support material. nih.gov A prevalent strategy includes first modifying silica particles with a suitable silane (B1218182) coupling agent, followed by a reaction to introduce a cationic functional group, such as a pyridinium (B92312) moiety, which then serves as the anion-exchange site. nih.govresearchgate.net
There is no evidence in the scientific literature of this compound being used to create anion-exchange stationary phases. In theory, the nitrogen atoms of the piperazine ring could be protonated or quaternized to generate the necessary positive charges. However, the performance, stability, and selectivity of a stationary phase derived from this specific compound have not been explored.
Research in Corrosion Inhibition Mechanisms
The use of organic compounds containing heteroatoms—such as nitrogen, oxygen, and phosphorus—is a cornerstone of modern corrosion protection strategies, especially for metals like steel in acidic media. ijcrcps.comatu.edu.iq Within this field, piperazine and its various derivatives have been extensively studied and proven to be effective corrosion inhibitors. ijcrcps.combenthamopenarchives.comresearchgate.netresearchgate.neturegina.ca
The protective action of these molecules is rooted in their ability to adsorb onto the metal surface, forming a barrier film. researchgate.net This film physically isolates the metal from the corrosive environment and impedes both the anodic (metal oxidation) and cathodic (e.g., hydrogen evolution) electrochemical reactions that drive corrosion. benthamopenarchives.comuregina.ca The adsorption is facilitated by the presence of lone pair electrons on heteroatoms (like the nitrogens in the piperazine ring) and π-electrons in any associated aromatic systems, which can coordinate with the vacant d-orbitals of the metal. atu.edu.iq Research on numerous piperazine derivatives confirms that they typically function as mixed-type inhibitors and their adsorption behavior often aligns with the Langmuir isotherm model, which suggests the formation of a protective monolayer. ijcrcps.comatu.edu.iqresearchgate.net
Although no direct experimental studies have been conducted on the corrosion inhibition properties of this compound, its molecular structure is promising. It contains two nitrogen atoms within the piperazine ring and an oxygen atom in the phosphoryl group, all of which possess lone pair electrons available for coordination with a metal surface. While this suggests a theoretical potential for corrosion inhibition, its actual efficacy and mechanism of action remain uninvestigated.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Piperazine (PZ) | Carbon Steel (CS1018) | Saturated Potash Brine | 89.93 | uregina.ca |
| Piperazine dinitrobenzoate (PDNB) | Mild Steel | Vapor Phase (Condensation Test) | 99.48 | benthamopenarchives.comresearchgate.net |
| 8-piperazine-1-ylmethylumbelliferone (8P) | Mild Steel | 1 M HCl | 93.42 | atu.edu.iq |
| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | Mild Steel | 1 M HCl | 93.59 | ijcrcps.comresearchgate.net |
Exploration of Biological Activities and Interactions Mechanistic and Discovery Focus
Investigation of Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition)
The piperazine (B1678402) moiety is a common feature in a multitude of kinase inhibitors. ed.ac.uk Kinases are a large family of enzymes that play central roles in cellular signaling by catalyzing the transfer of phosphate (B84403) groups to substrate molecules. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. ed.ac.uk
Piperazine derivatives have been successfully developed as inhibitors for various kinases. For instance, certain phenylpiperazine derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase crucial in oncology. nih.gov Other research has identified piperazine-containing compounds as effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
Furthermore, the MET kinase, a receptor tyrosine kinase that, when abnormally activated, can drive tumor growth and metastasis, has been targeted by piperazine-containing molecules like SU11274. nih.gov In the context of chronic myeloid leukemia (CML), inhibitors of the BCR-ABL kinase, a fusion protein with deregulated kinase activity, often incorporate a piperazine ring to achieve high potency. researchgate.netrsc.orgnih.gov The flexibility and binding properties of the piperazine linker in some of these inhibitors allow them to overcome resistance mechanisms, such as the T315I mutation in BCR-ABL. researchgate.net
While direct studies on 1-[(Dimethylphosphoryl)methyl]piperazine as a kinase inhibitor are not extensively documented in publicly available literature, the established role of the piperazine scaffold in kinase binding suggests that the addition of the dimethylphosphorylmethyl group could modulate this activity. The phosphoryl group could potentially form additional hydrogen bonds or electrostatic interactions within the ATP-binding pocket of a kinase, thereby influencing the compound's inhibitory profile and selectivity.
Table 1: Examples of Kinase Inhibition by Piperazine-Containing Compounds
| Compound Class/Example | Target Kinase | Therapeutic Area | Key Finding |
|---|---|---|---|
| Phenylpiperazine derivatives | EGFR | Oncology | Demonstrated potent inhibitory activity against EGFR. nih.gov |
| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | Oncology | Designed as Type II inhibitors, showing promising activity. nih.gov |
| SU11274 | MET | Oncology | Acts against MET kinase activity, leading to apoptosis. nih.gov |
| Diacylated piperazine derivatives | BCR-ABL (WT and T315I mutant) | Oncology (CML) | Flexible linker helps overcome steric hindrance from mutations. researchgate.net |
Receptor Modulation Studies
Piperazine derivatives are known to interact with a wide array of cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators. ijrrjournal.com This versatility has led to their investigation for neurological, inflammatory, and other conditions.
Studies have explored piperazine-based compounds as antagonists for the P2X4 receptor, a ligand-gated ion channel involved in neuroinflammation and chronic pain. nih.gov Other research has focused on developing piperazine derivatives that act as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, which have shown promise for their antinociceptive properties. nih.gov
In the central nervous system, compounds such as m-chlorophenylpiperazine have been identified as agonists at serotonin (B10506) 5-HT1A receptors, which are implicated in anxiety and depression. silae.it The modulation of these and other neurotransmitter receptors, including dopamine (B1211576) receptors, is a significant area of research for piperazine-based compounds in the treatment of psychiatric disorders. ijrrjournal.comnih.gov
The specific compound this compound has not been extensively profiled for receptor modulation in available studies. However, the presence of the polar phosphoryl group and the basic piperazine nitrogen atoms suggests potential interactions with various receptor types, warranting further investigation.
Protein-Ligand Interaction Analysis
Understanding the interaction between a small molecule and its protein target at a molecular level is crucial for drug design. Techniques such as molecular docking are frequently employed to predict the binding modes of piperazine derivatives with their target proteins. These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.
For example, molecular docking has been used to study how piperazine derivatives inhibit thymidine (B127349) phosphorylase, an enzyme involved in tumor angiogenesis. scispace.com These studies showed that the compounds could establish strong hydrogen bonding networks with active site residues. Similarly, docking simulations have helped to elucidate the binding patterns of piperazine-based CDK2 inhibitors, confirming their interaction with the inactive DFG-out conformation of the kinase. nih.gov
In the context of antiviral research, docking studies have shown that the simple piperazine molecule can bind with high affinity to a conserved hydrophobic pocket in the capsid protein of Chikungunya virus. nih.gov Metal complexes incorporating piperazine-based ligands have also been studied for their interaction with biological macromolecules like bovine serum albumin (BSA) and DNA. biointerfaceresearch.com
Myeloid Poiesis Stimulating Activity of Related Phosphorylated Piperazine Compounds
A significant area of research for phosphorylated piperazine compounds is their potential to stimulate myeloid poiesis, the process of generating myeloid lineage blood cells. This activity is particularly relevant for treating hematological disorders or the side effects of cytotoxic drugs.
Research on azaheterocyclic compounds has identified a specific phosphorylated piperazine derivative, the dimethyl ether of P-(4-methoxyphenyl)-1-(4-phenylpiperazine) methyl] phosphonic acid (laboratory code BIV-95), as having high myeloid poiesis stimulating activity. scispace.comresearchgate.net In a model of cyclophosphamide-induced myeloid depression, this compound demonstrated several beneficial effects. scispace.comresearchgate.net
The study found that BIV-95 exhibited leukopoiesis stimulating activity that was slightly higher than the comparison drug, Levamisole. scispace.comresearchgate.net Furthermore, its erythropoiesis stimulating activity exceeded that of the comparison compounds, and its thrombocytopoiesis stimulating activity was on par with them. scispace.comresearchgate.net These findings highlight the potential of phosphorylated piperazine structures in the development of new drugs for hematological conditions. researchgate.net
Table 2: Myeloid Poiesis Stimulating Effects of BIV-95
| Activity Type | Observation | Comparison to Control |
|---|---|---|
| Leukopoiesis Stimulation | Stimulated the production and release of leukocytes. | Higher than Levamisole. scispace.comresearchgate.net |
| Erythropoiesis Stimulation | Stimulated the production of red blood cells. | Exceeded comparison compounds. scispace.comresearchgate.net |
| Thrombocytopoiesis Stimulation | Stimulated the production of platelets. | At the level of comparison compounds. scispace.comresearchgate.net |
Antimicrobial and Antiviral Activity Research of Piperazine Scaffolds
The piperazine nucleus is a well-established pharmacophore in the design of antimicrobial and antiviral agents due to its ability to be readily functionalized and its presence in numerous biologically active compounds. derpharmachemica.com
Antimicrobial Activity: A wide range of N-alkyl and N-aryl piperazine derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. derpharmachemica.comnih.govresearchgate.net Some piperazine dithiocarbamate (B8719985) derivatives have also demonstrated moderate antimicrobial activity. researchgate.net Furthermore, piperazine-based compounds conjugated with other heterocyclic systems, such as 1,3,4-thiadiazole, have shown potent activity, which is sometimes greater than standard drugs like ciprofloxacin (B1669076) against certain strains. derpharmachemica.commdpi.com
Antiviral Activity: The piperazine scaffold is also a key component in several antiviral drugs. researchgate.net Research has shown that piperazine itself can exhibit antiviral properties. For instance, it has been found to bind to a conserved hydrophobic pocket of the capsid protein of alphaviruses, such as the Aura virus and Chikungunya virus, suggesting a mechanism for inhibiting viral replication. nih.gov This has led to the consideration of piperazine as a lead scaffold for the structure-based design of new anti-alphaviral drugs. nih.gov Additionally, complex piperazine derivatives, such as dispirotripiperazines, have been investigated for broad-spectrum antiviral activity, which may be mediated by interactions with heparan sulfate (B86663) proteoglycans on the cell surface, preventing viral entry. nih.gov
Design of Proteolysis-Targeting Chimeras (PROTACs) and Linker Properties
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govresearchgate.netrsc.org They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govresearchgate.netrsc.org The linker plays a critical role in the efficacy of a PROTAC, and the piperazine moiety has been widely incorporated into linker designs. nih.govresearchgate.netrsc.org
The inclusion of a piperazine ring in the linker can impart several advantageous properties:
Rigidity: The cyclic nature of piperazine adds rigidity to the linker, which can help to optimize the spatial orientation of the two ligands for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). nih.govresearchgate.net
Solubility: Piperazine contains basic nitrogen atoms that can be protonated at physiological pH. This property can be exploited to increase the aqueous solubility of the often large and hydrophobic PROTAC molecules. nih.govresearchgate.netrsc.org
Metabolic Stability: Attaching the piperazine ring via an amide bond can be a strategy to improve metabolic stability by preventing N-dealkylation reactions. nih.gov
The basicity (pKa) of the piperazine ring, and thus its protonation state, is significantly influenced by the nearby chemical groups in the linker, which is a key consideration in PROTAC design. nih.govresearchgate.netrsc.org
Studies on Biological Signaling Pathways Affected by Related Structures
Piperazine derivatives can exert their biological effects by modulating various intracellular signaling pathways. researchgate.net The inhibition of these pathways is a cornerstone of modern targeted therapy, especially in cancer.
Several studies have demonstrated that piperazine-containing compounds can inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. nih.govmdpi.com Dysregulation of this pathway is a common event in many cancers. mdpi.com
Similarly, the BCR-ABL signaling pathway, which is the driver of chronic myeloid leukemia, is a key target for piperazine-based inhibitors. nih.gov These inhibitors can down-regulate the phosphorylation of BCR-ABL and its downstream signaling components, leading to apoptosis of cancer cells. researchgate.netmdpi.com PROTACs containing piperazine linkers have also been designed to induce the degradation of the BCR-ABL protein, offering an alternative therapeutic strategy. nih.gov
Other signaling pathways that have been shown to be modulated by piperazine derivatives include the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are involved in cell proliferation and inflammation, respectively. researchgate.net
Advanced Analytical Methodologies for Research Purity and Characterization
Gas Chromatography (GC) Method Development and Validation
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar compound like 1-[(Dimethylphosphoryl)methyl]piperazine, method development involves careful selection of the column and operating conditions to achieve optimal separation and peak shape.
Method Development:
A key aspect of developing a robust GC method is the choice of the stationary phase. Due to the polarity of the piperazine (B1678402) and dimethylphosphoryl groups, a mid- to high-polarity column is generally preferred. A stationary phase such as (50%-Phenyl)-methylpolysiloxane is often suitable for the separation of piperazine derivatives. nih.gov For organophosphorus compounds, columns with polar materials like polyethylene glycol can also provide good resolution. mdpi.com
The use of a Flame Ionization Detector (FID) is common for general-purpose analysis of organic compounds. However, for enhanced sensitivity and selectivity for a phosphorus-containing compound, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode would be highly advantageous. d-nb.info
The injector and detector temperatures are typically set high enough to ensure efficient vaporization and prevent condensation, for instance at 250°C and 260°C respectively. nih.gov A temperature-programmed oven is often employed to ensure good separation of impurities with different boiling points. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature. researchgate.net
Validation:
Method validation is essential to ensure that the analytical method is reliable for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is usually evaluated over a range of concentrations, and a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. oxinst.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values below 15% being acceptable for many applications.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with recoveries in the range of 80-120% being generally acceptable.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Specificity | No interference at the analyte's retention time | Ensures the signal is from the analyte only. |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response to concentration. oxinst.com |
| Precision (%RSD) | ≤ 15% | Measures the repeatability of the method. |
| Accuracy (Recovery %) | 80-120% | Measures how close the results are to the actual value. |
| LOD | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be reliably detected. |
| LOQ | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be accurately measured. |
Spectroscopic Quantification Methods
Spectroscopic methods provide valuable information about the structure and concentration of a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard. nih.gov
For this compound, ³¹P NMR is an excellent tool for quantification. The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity. mdpi.com The ³¹P NMR spectrum of this compound is expected to be simple, likely showing a single prominent signal, which minimizes the risk of signal overlap with impurities or the internal standard. oxinst.com This allows for direct and accurate quantification of the phosphorus-containing analyte. fao.org
¹H NMR can also be used for quantification by integrating the signals of the protons on the piperazine ring or the methyl groups attached to the phosphorus atom and comparing them to an internal standard.
Mass Spectrometry (MS):
Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is a highly sensitive and selective method for quantification. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low detection and quantification limits.
For quantification using MS, a stable isotope-labeled internal standard of this compound would be ideal to correct for any matrix effects or variations in instrument response.
| Method | Principle | Advantages for this Compound |
|---|---|---|
| ³¹P qNMR | Comparison of signal integral to an internal standard. | Direct, highly specific for phosphorus, simple spectrum, high sensitivity. mdpi.comoxinst.comfao.org |
| ¹H qNMR | Comparison of proton signal integrals to an internal standard. | Provides structural information alongside quantification. |
| LC-MS/GC-MS | Separation followed by mass-to-charge ratio detection. | Extremely high sensitivity and selectivity, especially in MRM mode. nih.gov |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is paramount for the future investigation and potential application of 1-[(Dimethylphosphoryl)methyl]piperazine and its derivatives. While classical methods like the Kabachnik-Fields and Pudovik reactions have been foundational in the synthesis of α-aminophosphonates, emerging strategies offer significant advantages in terms of yield, selectivity, and sustainability. nih.govcore.ac.uk
Future research should focus on the adoption of photoredox catalysis , which utilizes visible light to drive chemical reactions under mild conditions. encyclopedia.pubmdpi.com This approach has been successfully employed for the C-H functionalization of piperazines and could be adapted for the direct phosphorylation of the piperazine (B1678402) core. encyclopedia.pubmdpi.com Organic photoredox catalysis, in particular, presents a greener alternative to methods requiring potentially toxic metal catalysts. mdpi.comacs.org Another promising avenue is the use of flow chemistry , which can offer improved safety, scalability, and reaction control compared to traditional batch processes. mdpi.com
Furthermore, the development of multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form the final product, offers a highly atom-economical and efficient synthetic strategy. tandfonline.com An MCR approach to this compound could significantly streamline its synthesis. tandfonline.com The exploration of novel catalytic systems, including iridium-based catalysts for C-substituted piperazine synthesis and the use of reusable organocatalysts, could also lead to more sustainable and cost-effective production methods. acs.orgrsc.org
Table 1: Emerging Synthetic Methodologies for Phosphorylated Piperazines
| Methodology | Key Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high selectivity. | Direct C-H phosphorylation of piperazine or coupling of piperazine with a phosphoryl-containing fragment. | encyclopedia.pubmdpi.comacs.org |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Continuous and automated synthesis for large-scale production. | mdpi.com |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and rapid generation of molecular diversity. | One-pot synthesis from simple precursors, reducing waste and purification steps. | tandfonline.com |
| Novel Catalytic Systems | Improved efficiency, selectivity, and sustainability (e.g., reusable catalysts). | Catalytic C-P bond formation and functionalization of the piperazine ring. | acs.orgrsc.org |
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational modeling presents a powerful tool for accelerating the discovery and optimization of novel derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) can provide deep insights into the relationship between the molecular structure of a compound and its physicochemical properties and biological activity. researchgate.net
Future computational studies should focus on developing robust QSAR models to predict the biological activities of novel this compound analogues. researchgate.net These models can help in identifying key structural features that govern a compound's efficacy and selectivity, thereby guiding the design of more potent and targeted molecules. nih.govresearchgate.netnih.gov DFT calculations can be employed to investigate the electronic properties, reactivity, and conformational preferences of the molecule, providing a fundamental understanding of its behavior at the atomic level. tandfonline.comresearchgate.net
Molecular dynamics (MD) simulations can be used to model the interaction of this compound and its derivatives with biological targets, such as enzymes and receptors. nih.gov These simulations can elucidate the binding modes and energetics of these interactions, offering crucial information for the rational design of new therapeutic agents. nih.gov
Mechanistic Elucidation of Biological Interactions
A thorough understanding of the molecular mechanisms underlying the biological effects of this compound is essential for its development as a therapeutic agent or a biological probe. Future research should aim to identify the specific cellular targets and signaling pathways modulated by this compound.
Techniques such as proteomics and genomics can be utilized to identify the proteins and genes that are affected by treatment with this compound. This can provide a global view of the compound's biological effects and help in pinpointing its primary mechanism of action. Further in-depth studies, including enzymatic assays and binding studies, can then be conducted to validate these findings and characterize the interactions at a molecular level.
Investigating the metabolism of this compound is also crucial. Studies using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can identify the metabolites formed in vivo, providing insights into the compound's metabolic stability and potential for drug-drug interactions. nih.gov
Integration into Multi-component Systems and Nanotechnological Applications
The unique bifunctional nature of this compound, with its reactive piperazine nitrogens and the coordinating phosphoryl group, makes it an attractive building block for the construction of more complex molecular architectures and nanomaterials.
In the realm of supramolecular chemistry , this compound could be used to create self-assembling systems with interesting properties. The piperazine moiety can participate in hydrogen bonding and other non-covalent interactions, while the phosphoryl group can coordinate to metal ions. This could lead to the formation of novel coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with potential applications in catalysis, sensing, and materials science.
In nanotechnology , this compound could be used to functionalize the surface of nanoparticles, quantum dots, and other nanomaterials. This could impart new properties to these materials, such as improved biocompatibility, targeted drug delivery capabilities, or enhanced catalytic activity. The phosphonate group, for instance, is known to have a strong affinity for metal oxide surfaces, making it an ideal anchor for attaching the piperazine-containing molecule to these materials.
Development of Smart Materials Incorporating Phosphorylated Piperazine Units
The incorporation of this compound or similar phosphorylated piperazine units into polymer backbones or as pendants could lead to the development of "smart" materials that respond to external stimuli. The pH-responsive nature of the piperazine ring and the metal-coordinating ability of the phosphoryl group are key features that can be exploited in this context.
For example, polymers containing these units could exhibit changes in their solubility, conformation, or other properties in response to changes in pH or the presence of specific metal ions. This could be utilized in the design of materials for controlled drug release, where the drug is released in response to the specific pH environment of a target tissue, or in the development of sensors for the detection of metal ions.
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of this compound calls for a highly collaborative and interdisciplinary research approach. The full potential of this compound can only be realized through the combined expertise of chemists, biologists, materials scientists, and computational scientists.
Table 2: Potential Interdisciplinary Research Areas
| Disciplines | Collaborative Research Focus |
|---|---|
| Organic Chemistry & Chemical Engineering | Development of scalable and sustainable synthetic routes using flow chemistry and novel catalytic systems. |
| Medicinal Chemistry & Computational Biology | Rational design and synthesis of new analogues with improved therapeutic properties based on computational modeling and biological screening. |
| Pharmacology & Molecular Biology | Elucidation of the mechanisms of action and identification of biological targets. |
| Materials Science & Nanotechnology | Design and fabrication of novel smart materials and nanodevices incorporating phosphorylated piperazine units. |
Q & A
Q. What are the common synthetic routes for 1-[(Dimethylphosphoryl)methyl]piperazine?
The synthesis typically involves nucleophilic substitution and phosphorylation. A standard method includes reacting piperazine derivatives with dimethylphosphoryl methylating agents under controlled conditions. For example, coupling reactions in dimethyl sulfoxide (DMSO) or acetonitrile with palladium/nickel catalysts are employed to introduce the dimethylphosphoryl group. Purification via column chromatography or crystallization ensures high yields (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography resolves the 3D configuration, and infrared (IR) spectroscopy identifies functional groups (e.g., P=O at ~1250 cm⁻¹). Density Functional Theory (DFT) calculations further validate electronic properties .
Q. What solvents and reaction conditions optimize its synthesis?
Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency. Catalytic systems (e.g., Pd(OAc)₂ or NiCl₂) under inert atmospheres (N₂/Ar) at 60–80°C improve coupling reactions. Adjusting pH to 7–9 with triethylamine minimizes side reactions .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in piperazine derivatives?
Substituents like aryl groups or sulfonyl moieties enhance binding to biological targets (e.g., dopamine receptors). For instance, introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability, while bulky substituents (e.g., adamantyl) improve selectivity. Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., IC₅₀ measurements) guide optimization .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking with software like AutoDock Vina identifies binding poses in receptor active sites (e.g., serotonin 5-HT₂A). DFT calculations model electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations assess stability in lipid bilayers. These methods reduce experimental screening costs by >40% .
Q. How can contradictions in reported synthesis yields be resolved?
Variability arises from catalyst loading (0.5–5 mol%), solvent purity, or reaction time (12–48 hours). Systematic Design of Experiments (DoE) identifies critical parameters. For example, Response Surface Methodology (RSM) optimizes yield by balancing temperature and reagent stoichiometry .
Q. What strategies mitigate toxicity concerns in preclinical studies?
In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) assess metabolic safety. Modifying the phosphoryl group to reduce electrophilicity lowers hepatotoxicity. ADMET predictions (e.g., using SwissADME) prioritize derivatives with favorable pharmacokinetic profiles (e.g., logP < 3) .
Methodological Considerations
Q. How to validate purity for pharmacological testing?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity. Residual solvents (e.g., DMSO) are quantified via Gas Chromatography (GC). Elemental analysis (C, H, N, P) confirms stoichiometric accuracy within ±0.3% .
Q. What in vitro assays evaluate its neuropharmacological potential?
Radioligand binding assays (e.g., [³H]-spiperone for dopamine D₂ receptors) measure affinity (Kᵢ). Functional assays (e.g., cAMP accumulation) assess agonism/antagonism. Zebrafish models screen for CNS permeability and acute toxicity (LC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
